5-Methoxy-2-methyl-3-nitrophenol

Übersicht

Beschreibung

5-Methoxy-2-methyl-3-nitrophenol is a useful research compound. Its molecular formula is C8H9NO4 and its molecular weight is 183.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

5-Methoxy-2-methyl-3-nitrophenol (5M2NP) is a compound of increasing interest due to its diverse biological activities, particularly in plant defense mechanisms and potential applications in pharmacology. This article synthesizes current research findings, including case studies, mechanisms of action, and comparative analyses with similar compounds.

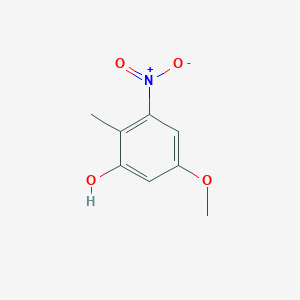

Chemical Structure and Properties

5M2NP is characterized by its methoxy, methyl, and nitro substituents on the phenolic ring. The presence of these functional groups contributes to its unique chemical reactivity and biological properties.

Biological Activity

1. Plant Defense Mechanism

Recent studies have highlighted the role of 5M2NP as a breakdown product of benzoxazinoids in maize (Zea mays). When maize tissues are damaged, 5M2NP accumulates, suggesting a role in plant defense against herbivores. Research indicates that this compound enhances the expression of defense-related genes and increases the emission of volatile organic compounds (VOCs), which can deter herbivores .

- Case Study : In experiments involving mutant maize plants deficient in benzoxazinoid biosynthesis, supplementation with 5M2NP led to significant increases in defense gene expression compared to controls. This indicates that 5M2NP not only acts as a direct defense mechanism but also modulates other defense responses in plants .

2. Antimicrobial Activity

5M2NP exhibits notable antimicrobial properties. Studies have shown that it possesses antibiotic activity against various bacterial strains, suggesting potential applications in agricultural and pharmaceutical contexts. The compound's effectiveness varies based on concentration, with physiological doses demonstrating significant inhibitory effects on microbial growth .

3. Antioxidant Properties

The antioxidant capacity of 5M2NP has been evaluated through various assays, revealing its potential to scavenge free radicals effectively. This property is crucial for protecting cells from oxidative stress, which is linked to numerous diseases .

The biological activity of 5M2NP can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular functions.

- Gene Regulation : By modulating the expression of genes related to stress responses, 5M2NP enhances plant resilience against biotic stressors .

Comparative Analysis

To understand the significance of 5M2NP further, it is essential to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| DIMBOA | Benzoxazinoid precursor | Strong insecticidal properties |

| MBOA | Related to DIMBOA | Moderate antimicrobial activity |

| 5-Methoxy-2-Nitrophenol | Methoxy, methyl, nitro groups | Antimicrobial, antioxidant, plant defense |

Research Findings

Recent research has expanded our understanding of 5M2NP's role in agricultural sciences:

- A study demonstrated that applying 5M2NP to wounded maize leaves led to increased production of terpenoids and other VOCs associated with plant defense responses .

- Another investigation found that exogenous application significantly enhanced resistance against herbivores like Spodoptera frugiperda (fall armyworm), indicating its potential as a biopesticide .

Wissenschaftliche Forschungsanwendungen

Plant Biology and Defense Mechanisms

Recent studies have highlighted the role of 5M2NP as a breakdown product of benzoxazinoids in plants, particularly in maize. The compound accumulates in response to tissue damage and plays a significant role in plant defense against herbivores.

- Biosynthesis and Accumulation : Research indicates that 5M2NP is derived from the compound 2,4-dihydroxy-1,4-benzoxazin-3-one (DIMBOA), which is part of the benzoxazinoid biosynthesis pathway. In mutant maize plants unable to produce DIMBOA, the accumulation of 5M2NP was significantly reduced, demonstrating its dependence on this pathway .

- Defense Responses : The presence of 5M2NP in damaged tissues triggers various defense mechanisms, including increased expression of defense-related genes and the emission of volatile organic compounds. Experimental bioassays have shown that 5M2NP exhibits both antibiotic properties and antixenotic effects against herbivorous insects, suggesting it functions as both a direct defense agent and a modulator of plant defense responses .

Environmental Science

In environmental science, 5M2NP has been studied for its role as a pollutant and its detection in various matrices.

- Detection Methods : Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) have been employed to detect nitrophenols, including 5M2NP, in environmental samples like soil and water. These methods are crucial for assessing the environmental impact of nitrophenols and their degradation products .

- Toxicological Studies : The cytotoxicity of nitrophenols, including 5M2NP, has been investigated due to their presence in particulate matter (PM2.5). Studies have shown that exposure to nitrophenols can induce oxidative stress and cellular damage in lung cells, raising concerns about their health impacts when present in the environment .

Analytical Chemistry

The applications of 5M2NP extend into analytical chemistry where it serves as a reference compound for various studies.

- Standardization : As a nitrophenol derivative, 5M2NP is used in the development and validation of analytical methods aimed at quantifying nitrophenols in different matrices. Its stable chemical properties make it an ideal candidate for standardization purposes in laboratories .

- Research Applications : The compound is also utilized in research focused on advanced oxidation processes (AOPs) for water treatment. Understanding the behavior of compounds like 5M2NP during these processes is essential for evaluating the formation of potentially harmful by-products .

Eigenschaften

IUPAC Name |

5-methoxy-2-methyl-3-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-5-7(9(11)12)3-6(13-2)4-8(5)10/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGWXHISJUYYMSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646811 | |

| Record name | 5-Methoxy-2-methyl-3-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859821-10-6 | |

| Record name | 5-Methoxy-2-methyl-3-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.